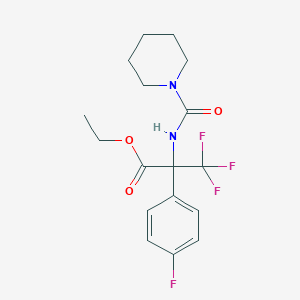
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate is a complex organic compound that features a trifluoromethyl group, a fluorophenyl group, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate typically involves multiple steps:
Formation of the Alaninate Backbone: The alaninate backbone can be synthesized through a series of reactions starting from alanine
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic aromatic substitution reaction.
Incorporation of the Piperidine Ring: The piperidine ring is introduced through a coupling reaction with piperidine and a suitable coupling agent like carbodiimide.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving strong acids or bases, depending on the nature of the substituent.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.
Biological Research: The compound is used in studies involving receptor binding and enzyme inhibition.
Industrial Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate involves its interaction with specific molecular targets such as enzymes or receptors. The trifluoromethyl and fluorophenyl groups enhance its binding affinity and selectivity, while the piperidine ring contributes to its overall stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3,3,3-trifluoro-2-(4-chlorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate
- Ethyl 3,3,3-trifluoro-2-(4-bromophenyl)-N-(piperidin-1-ylcarbonyl)alaninate
Uniqueness
Ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-N-(piperidin-1-ylcarbonyl)alaninate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and enhances its reactivity compared to its chloro- and bromo- counterparts. This makes it a valuable compound for specific applications in medicinal and industrial chemistry.
Properties
Molecular Formula |
C17H20F4N2O3 |
|---|---|
Molecular Weight |
376.35 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-(4-fluorophenyl)-2-(piperidine-1-carbonylamino)propanoate |
InChI |
InChI=1S/C17H20F4N2O3/c1-2-26-14(24)16(17(19,20)21,12-6-8-13(18)9-7-12)22-15(25)23-10-4-3-5-11-23/h6-9H,2-5,10-11H2,1H3,(H,22,25) |
InChI Key |
FSKZAXYDSYWRMY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)F)(C(F)(F)F)NC(=O)N2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















